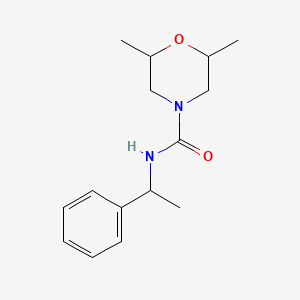![molecular formula C14H16N2O2 B7566074 4-[(2-Phenyl-1,3-oxazol-4-yl)methyl]morpholine](/img/structure/B7566074.png)
4-[(2-Phenyl-1,3-oxazol-4-yl)methyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-Phenyl-1,3-oxazol-4-yl)methyl]morpholine, also known as POM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. POM is a heterocyclic compound that contains both a morpholine and an oxazole ring. Its unique structure makes it a promising candidate for use as a pharmaceutical intermediate, as well as in the field of organic synthesis.
Mecanismo De Acción
The mechanism of action of 4-[(2-Phenyl-1,3-oxazol-4-yl)methyl]morpholine is not fully understood, but it is believed to act by inhibiting various enzymes and proteins involved in cellular processes. For example, 4-[(2-Phenyl-1,3-oxazol-4-yl)methyl]morpholine has been shown to inhibit the activity of the enzyme DNA topoisomerase II, which is involved in DNA replication and repair. It has also been shown to inhibit the activity of the protein kinase CK2, which is involved in cell signaling pathways.
Biochemical and Physiological Effects
4-[(2-Phenyl-1,3-oxazol-4-yl)methyl]morpholine has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of various fungal and bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-[(2-Phenyl-1,3-oxazol-4-yl)methyl]morpholine is its versatility as a building block for the synthesis of various compounds. Its unique structure allows it to be easily modified, making it a valuable tool for organic chemists. However, one limitation of 4-[(2-Phenyl-1,3-oxazol-4-yl)methyl]morpholine is its relatively low solubility in water, which can make it difficult to work with in certain applications.
Direcciones Futuras
There are several potential future directions for research involving 4-[(2-Phenyl-1,3-oxazol-4-yl)methyl]morpholine. One area of interest is the development of 4-[(2-Phenyl-1,3-oxazol-4-yl)methyl]morpholine-based compounds for use as anticancer agents. Another potential direction is the synthesis of 4-[(2-Phenyl-1,3-oxazol-4-yl)methyl]morpholine derivatives with improved solubility and bioavailability. Additionally, 4-[(2-Phenyl-1,3-oxazol-4-yl)methyl]morpholine could be used as a tool for the development of new synthetic methods and the synthesis of complex natural products.
Métodos De Síntesis
The synthesis of 4-[(2-Phenyl-1,3-oxazol-4-yl)methyl]morpholine involves a multi-step process that requires the use of several reagents and solvents. One of the most common methods for synthesizing 4-[(2-Phenyl-1,3-oxazol-4-yl)methyl]morpholine involves the reaction of 2-phenyl-4-chloromethyl oxazole with morpholine in the presence of a base such as potassium carbonate. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
4-[(2-Phenyl-1,3-oxazol-4-yl)methyl]morpholine has been extensively studied for its potential applications in various fields, including medicinal chemistry and organic synthesis. In medicinal chemistry, 4-[(2-Phenyl-1,3-oxazol-4-yl)methyl]morpholine has been shown to have anticancer, antifungal, and antibacterial properties. It has also been investigated as a potential treatment for Alzheimer's disease due to its ability to inhibit the aggregation of amyloid beta peptides.
In the field of organic synthesis, 4-[(2-Phenyl-1,3-oxazol-4-yl)methyl]morpholine has been used as a building block for the synthesis of various compounds. Its unique structure allows it to be easily modified, making it a versatile tool for organic chemists.
Propiedades
IUPAC Name |
4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-2-4-12(5-3-1)14-15-13(11-18-14)10-16-6-8-17-9-7-16/h1-5,11H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRKORVVGIGIMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=COC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Cyclohexyl-3-[2-(3,5-dimethylpiperidin-1-yl)-2-methylpropyl]-1-methylurea](/img/structure/B7566003.png)

![1-(5-Fluoro-2-methylphenyl)-3-[1-(furan-2-yl)ethyl]urea](/img/structure/B7566012.png)

![2-[5-(4-Bromophenyl)tetrazol-2-yl]cyclohexan-1-one](/img/structure/B7566038.png)
![5-[1-(2,6-Difluorophenyl)ethylsulfanyl]-1-methyltetrazole](/img/structure/B7566043.png)

![2-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetonitrile](/img/structure/B7566077.png)
![N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B7566081.png)
![3-[[Benzyl(oxolan-2-ylmethyl)amino]methyl]benzamide](/img/structure/B7566083.png)
![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-(2-pyridin-2-ylethyl)urea](/img/structure/B7566084.png)
![4-[4-(2-Methylprop-2-enyl)piperazin-1-yl]phenol](/img/structure/B7566086.png)
![N-[1-(3-chlorophenyl)ethyl]-N,3-dimethylbenzamide](/img/structure/B7566089.png)
![N-[[3-(butanoylamino)phenyl]methyl]-7-methoxy-2-methylquinoline-3-carboxamide](/img/structure/B7566095.png)